N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine

Catalog No.
S13804585
CAS No.
M.F
C10H17N3
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine

Product Name

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine

IUPAC Name

N-hex-5-en-2-yl-1-methylpyrazol-4-amine

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C10H17N3/c1-4-5-6-9(2)12-10-7-11-13(3)8-10/h4,7-9,12H,1,5-6H2,2-3H3

InChI Key

HRBYMCGQEWBTCG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CN(N=C1)C

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which features a hexene chain and a pyrazole moiety. This compound belongs to a class of amines that incorporate both aliphatic and aromatic components, making it of significant interest in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its diverse biological activities, enhances the compound's potential applications in pharmaceuticals and agrochemicals.

The chemical reactivity of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine allows it to undergo various organic reactions:

  • Alkene Reactions: The hexene component can participate in typical alkene reactions such as hydrogenation, hydrohalogenation, and polymerization.
  • Substitution Reactions: The amine group can react with electrophiles, enabling the formation of new compounds.
  • Functionalization: The pyrazole moiety can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions make the compound versatile for further functionalization and development into more complex molecules.

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine exhibits significant biological activity primarily attributed to the pyrazole ring. Pyrazoles are known for their broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Many pyrazole derivatives show effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Properties: Some studies suggest that compounds containing pyrazole can reduce inflammation markers in biological systems.
  • Anticancer Potential: Certain pyrazole derivatives have been investigated for their cytotoxic effects against cancer cells, indicating potential as anticancer agents .

These properties highlight the compound's potential as a lead structure in drug discovery.

Several synthesis methods can be employed to prepare N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine:

  • Hydrazone Formation: The synthesis typically begins with the reaction of appropriate aldehydes or ketones with hydrazine to form hydrazones, which are then cyclized to form the pyrazole ring.
  • Alkylation: The hexene chain can be introduced via alkylation reactions using suitable alkyl halides or other electrophiles.
  • Reflux Conditions: The reactions often require refluxing in solvents such as ethanol or methanol to facilitate cyclization and functionalization processes .

These methods allow chemists to tailor the synthesis based on desired yields and purity levels.

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine has potential applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting inflammatory diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing new agrochemicals for crop protection.
  • Material Science: The unique structure may contribute to the development of novel materials with specific properties.

Understanding how N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Investigating its pharmacokinetics and dynamics in living organisms to assess efficacy and safety profiles.

These studies are essential for advancing its potential therapeutic applications.

N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine shares structural characteristics with several other compounds. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntimicrobial
3-Amino-4-methylpyrazoleAmino group on pyrazoleAnti-inflammatory
HexenylamineAliphatic chainGeneral amine reactivity
Pyrazole-based anticancer agentsVarious substituents on pyrazoleCytotoxic against cancer cells

The unique combination of the hexene chain with the pyrazole moiety in N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine distinguishes it from these compounds, potentially offering enhanced bioactivity or selectivity .

This comprehensive overview underscores the significance of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amines in various scientific fields, particularly in drug discovery and development.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.142247555 g/mol

Monoisotopic Mass

179.142247555 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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